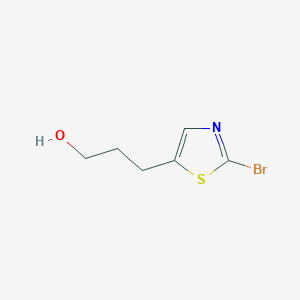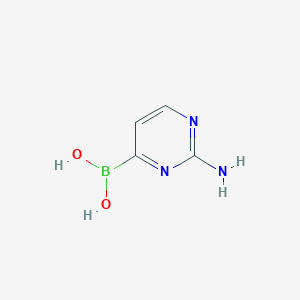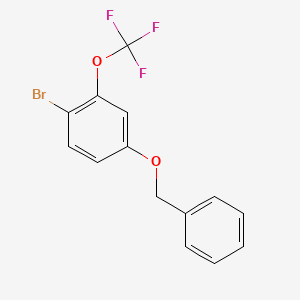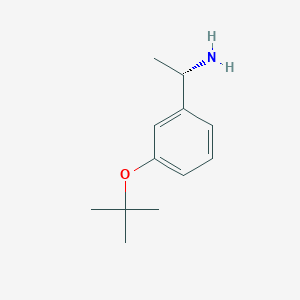
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrolidine ring, and multiple functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyrrolidine ring, and the addition of functional groups. Common synthetic routes may include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor under specific conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an amine and a suitable electrophile.
Functional Group Addition: The hydroxyl and carboxamido groups can be added through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols; electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine-containing compounds.
Substitution: Formation of substituted cyclopropane or pyrrolidine derivatives.
科学的研究の応用
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways.
Pathway Modulation: The compound may modulate biochemical pathways by interacting with key regulatory proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-amino-1-phenyl-1-propanol
- (1R,2R,3S,5R)-2,6,6-trimethylbicyclo[3.3.1]heptane-2,3-diol
Uniqueness
(1R,2S)-Ethyl 1-((2S,4R)-4-hydroxypyrrolidine-2-carboxamido)-2-vinylcyclopropanecarboxylate hydrochloride is unique due to its combination of a cyclopropane ring, a pyrrolidine ring, and multiple functional groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H21ClN2O4 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC名 |
ethyl (1R,2S)-2-ethenyl-1-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-3-8-6-13(8,12(18)19-4-2)15-11(17)10-5-9(16)7-14-10;/h3,8-10,14,16H,1,4-7H2,2H3,(H,15,17);1H/t8-,9-,10+,13-;/m1./s1 |
InChIキー |
NBJWPFOWARTFEN-RFPNMSNKSA-N |
異性体SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2)O.Cl |
正規SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CN2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(5-Chlorobenzo[b]thiophen-2-yl)ethanol](/img/structure/B1510534.png)


![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1510545.png)
